molecular formula C23H28FN3O5 B1142934 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-M CAS No. 1241968-75-1

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-M

Cat. No.: B1142934
CAS No.: 1241968-75-1
M. Wt: 445.4839232
InChI Key:
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is structurally characterized by a quinoline core, a cyclopropyl group at position 1, a fluoro group at position 6, and a piperazinyl group at position 7, which is further substituted with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazomethane or Simmons-Smith reagents.

    Piperazine Substitution: The piperazinyl group is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with 1-ethylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale manufacturing. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline core, potentially reducing the double bonds within the ring structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the fluoro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, reduced quinoline derivatives, and substituted quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system for studying the reactivity of quinolone antibiotics. It serves as a reference compound in the development of new synthetic methodologies and in the exploration of structure-activity relationships.

Biology

Biologically, the compound is studied for its antibacterial properties. It is used in microbiological assays to determine its efficacy against various bacterial strains and to understand the mechanisms of bacterial resistance.

Medicine

In medicine, this compound is investigated for its potential use in treating bacterial infections. It is also studied for its pharmacokinetics and pharmacodynamics to optimize dosing regimens and improve therapeutic outcomes.

Industry

Industrially, the compound is used in the formulation of antibacterial agents. It is also explored for its potential use in agricultural applications as a pesticide.

Mechanism of Action

The antibacterial activity of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from proliferating, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.

    Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

    Norfloxacin: A quinolone with a similar core structure but different side chains.

Uniqueness

The uniqueness of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- lies in its specific substituents, which confer distinct pharmacological properties. The presence of the cyclopropyl group enhances its binding affinity to bacterial enzymes, while the piperazinyl group improves its solubility and bioavailability.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

1241968-75-1

Molecular Formula

C23H28FN3O5

Molecular Weight

445.4839232

Synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-Methoxy-1-Methyl-2-oxoethyl ester

Origin of Product

United States

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